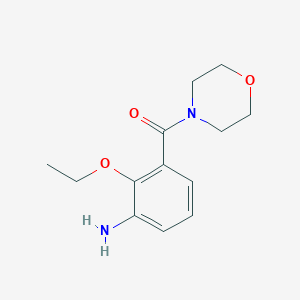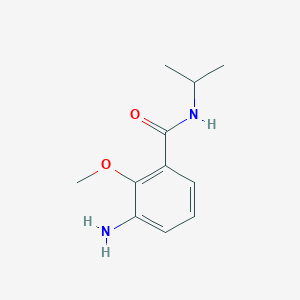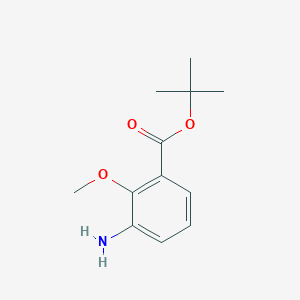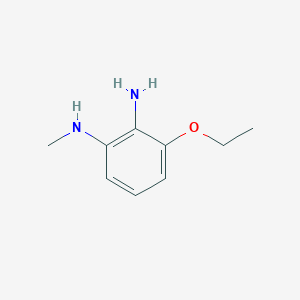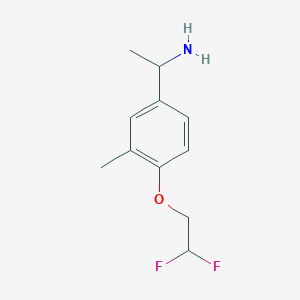
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is an organic compound characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanamine moiety
Méthodes De Préparation
One common synthetic route includes the reaction of 4-hydroxy-3-methylphenyl ethanamine with 2,2-difluoroethanol under suitable conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds, thereby influencing its binding affinity and specificity. The ethanamine moiety may interact with amino acid residues in proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-(2,2-Difluoroethoxy)-3-methoxyphenyl)ethanamine: This compound has a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
1-(4-(2,2-Difluoroethoxy)-3-chlorophenyl)ethanamine: The presence of a chlorine atom can significantly impact the compound’s properties, including its electron density and steric effects.
Propriétés
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMQHUQFNOJNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




